n'-Methylpyrazine-2-carbohydrazonamide
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Overview
Description
n’-Methylpyrazine-2-carbohydrazonamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Methylpyrazine-2-carbohydrazonamide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate to form pyrazine-2-carbohydrazide. This intermediate is then treated with methyl iodide to yield n’-Methylpyrazine-2-carbohydrazonamide .
Industrial Production Methods
Industrial production methods for n’-Methylpyrazine-2-carbohydrazonamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
n’-Methylpyrazine-2-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of n’-Methylpyrazine-2-carbohydrazonamide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
n’-Methylpyrazine-2-carbohydrazonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of n’-Methylpyrazine-2-carbohydrazonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis . The compound forms hydrogen bonds with the active site residues of the enzyme, thereby inhibiting its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
n’-Isonicotinoylpyrazine-2-carbohydrazonamide: Similar in structure but with an isonicotinoyl group instead of a methyl group.
n’-Benzylidenepyrazine-2-carbohydrazonamide: Contains a benzylidene group, showing different biological activities.
Uniqueness
n’-Methylpyrazine-2-carbohydrazonamide is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit DprE1 makes it a promising candidate for antitubercular drug development .
Properties
Molecular Formula |
C6H9N5 |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5/c1-8-11-6(7)5-4-9-2-3-10-5/h2-4,8H,1H3,(H2,7,11) |
InChI Key |
QHEHUXFWZGSGCZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN/N=C(/C1=NC=CN=C1)\N |
Canonical SMILES |
CNN=C(C1=NC=CN=C1)N |
Origin of Product |
United States |
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